2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol is a chemical compound with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of a difluoroethenyl group attached to an oxy-phenylethanol structure. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of phenylethanol with difluoroethenyl ether in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve larger quantities of the compound efficiently .
Analyse Chemischer Reaktionen
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethanol moiety can interact with biological targets, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol can be compared with similar compounds such as:
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine: This compound has an amine group instead of a hydroxyl group, which can significantly alter its chemical properties and reactivity.
[(1-Ethoxy-2,2-difluoroethenyl)oxy]trimethylsilane: This compound contains a trimethylsilane group, which can affect its stability and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10F2O2 |
---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
2-(2,2-difluoroethenoxy)-1-phenylethanol |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2 |
InChI-Schlüssel |
ZKNZQGOLWFCNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC=C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.